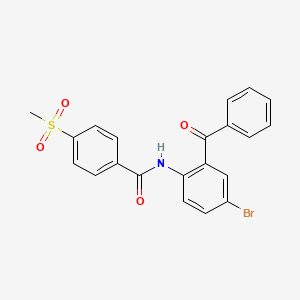

![molecular formula C13H16ClN5O2S B2480096 2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine CAS No. 1436084-51-3](/img/structure/B2480096.png)

2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

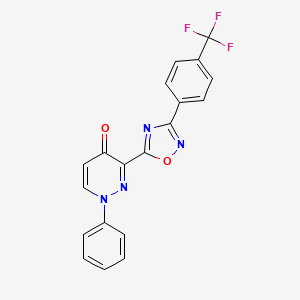

Beschreibung

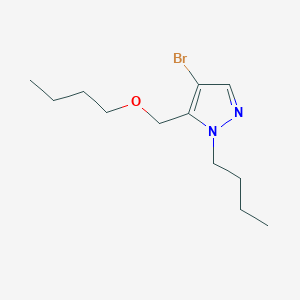

Synthesis Analysis

The synthesis of related sulfonamide and triazole compounds involves multi-step processes including chlorination, sulfonation, and coupling reactions. These processes are characterized by reactions of substituted benzhydryl chlorides, piperidine, and sulfonyl chlorides in dry conditions, demonstrating the complexity and specificity required in the synthesis of such compounds (K. Vinaya et al., 2009).

Molecular Structure Analysis

Molecular structure analyses, such as X-ray crystallography, reveal the conformation and geometrical arrangement of atoms within sulfonamide compounds. These studies highlight chair conformations of piperidine rings and tetrahedral geometries around sulfur atoms, providing insight into the molecular architecture that may influence the compound's reactivity and interactions (H. R. Girish et al., 2008).

Chemical Reactions and Properties

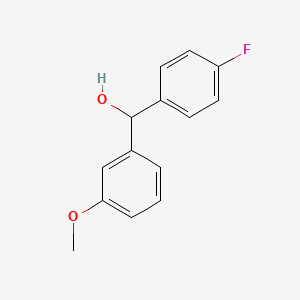

The chemical reactivity of similar compounds involves interactions with various reagents to produce sulfone derivatives with antimicrobial and antifungal activities. These reactions underscore the potential for diverse chemical transformations and the importance of substituent effects on biological activity (Fangzhou Xu et al., 2017).

Wissenschaftliche Forschungsanwendungen

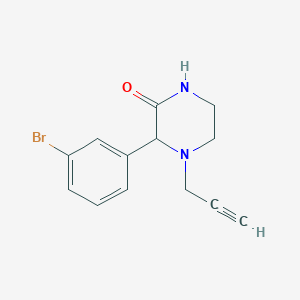

Synthesis and Biological Activity

One area of application for this compound is in the synthesis of biologically active heterocycles. El-Sayed (2006) discusses the effective use of triazole derivatives for antimicrobial activity and as surface active agents. This research underscores the compound's role in creating new molecules with potential therapeutic uses (El-Sayed, 2006).

Antifungal and Insecticidal Activities

Further extending its application, Xu et al. (2017) synthesized novel sulfone derivatives containing a triazolopyridine moiety, showing significant antifungal and insecticidal activities. This highlights the compound's potential in agricultural applications, offering a chemical basis for developing new pesticides (Xu et al., 2017).

Antimicrobial Applications

In the context of antimicrobial applications, Darandale et al. (2013) reported on the antifungal activity of compounds combining triazoles, piperidines, and thieno pyridine rings. Their findings suggest that these compounds have the capacity to selectively target fungal species, indicating a potential path for the development of new antifungal agents (Darandale et al., 2013).

Surface Activity and Antimicrobial Agents

Vinaya et al. (2009) explored the antimicrobial efficacy of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, revealing their potent activity against various pathogens. The study provides insight into the structure-activity relationship, underscoring the compound's potential as a scaffold for designing new antimicrobial agents (Vinaya et al., 2009).

Green Chemistry and Intermediate Synthesis

Gilbile et al. (2017) described a green chemistry approach to synthesize intermediates used in the production of gastroesophageal reflux disease treatments. Their work emphasizes the importance of environmentally friendly methods in pharmaceutical manufacturing and highlights the compound's role in the synthesis of valuable pharmaceutical intermediates (Gilbile et al., 2017).

Eigenschaften

IUPAC Name |

2-chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN5O2S/c1-9-16-13(18-17-9)10-4-6-19(7-5-10)22(20,21)11-2-3-12(14)15-8-11/h2-3,8,10H,4-7H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCIVMGPCVSPGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2CCN(CC2)S(=O)(=O)C3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2480018.png)

![8-Methoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)

![N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2480027.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)